(R)-1,4-Benzodioxane-2-carboxylic acid

Description

The exact mass of the compound (R)-1,4-Benzodioxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-1,4-Benzodioxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,4-Benzodioxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

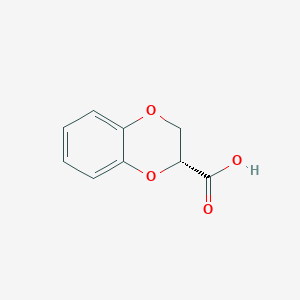

Structure

3D Structure

Properties

IUPAC Name |

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHAQMOBKLWRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350737 | |

| Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-53-5 | |

| Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1,4-Benzodioxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1,4-Benzodioxane-2-carboxylic acid chemical properties

An In-Depth Technical Guide to (R)-1,4-Benzodioxane-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds, serving as a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and specific electronic properties make it an ideal template for designing ligands that interact with a wide array of pharmacological targets.[2][3] Within this important class of molecules, (R)-1,4-Benzodioxane-2-carboxylic acid emerges as a chiral building block of paramount importance.[4][5]

This enantiomerically pure synthon is not merely an academic curiosity; it is a critical intermediate in the synthesis of several pharmaceuticals, most notably the α1-adrenoceptor antagonist Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia.[4][5][6] The absolute configuration at the C2 position of the benzodioxane ring is often crucial for biological activity, making the synthesis and isolation of the pure (R)-enantiomer a topic of significant interest for researchers and drug development professionals.[3][7]

This guide provides a comprehensive technical overview of (R)-1,4-Benzodioxane-2-carboxylic acid, moving beyond a simple recitation of facts. As a senior application scientist, the goal is to deliver field-proven insights into its core chemical properties, robust methods for its synthesis and chiral resolution, detailed analytical characterization, and its versatile applications in synthetic chemistry. The narrative is grounded in the principles of causality, ensuring that every protocol is not just a series of steps, but a self-validating system built on a foundation of sound chemical logic.

Physicochemical and Structural Properties

(R)-1,4-Benzodioxane-2-carboxylic acid is a white crystalline powder that serves as a versatile chiral synthon.[4][5] Its structural and physical properties are fundamental to its handling, reactivity, and application in synthesis.

Structural Identifiers:

-

IUPAC Name: (2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid[8]

-

CAS Number: 70918-53-5[8]

-

Molecular Formula: C₉H₈O₄[4]

-

SMILES: C1C(=O)O[8]

-

InChI Key: HMBHAQMOBKLWRX-MRVPVSSYSA-N[8]

Below is a summary of its key physicochemical data, essential for experimental design and process development.

| Property | Value | Source(s) |

| Molecular Weight | 180.16 g/mol | [4][8] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 96-99 °C | [4][9] |

| Boiling Point | 347.2 °C at 760 mmHg | [4] |

| Density | 1.379 g/cm³ (Predicted) | [4][9] |

| pKa | 2.69 ± 0.20 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4][9] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-1,4-Benzodioxane-2-carboxylic acid is a multi-stage process that begins with the formation of the racemic acid, followed by a crucial chiral resolution step. The choice of resolution method is dictated by factors such as scale, desired purity, and available resources (chemical vs. biocatalytic).

Synthesis of Racemic (±)-1,4-Benzodioxane-2-carboxylic Acid

The most common and reliable method for constructing the benzodioxane ring system is through a Williamson ether synthesis by condensing catechol with a suitable three-carbon electrophile, followed by saponification.

Experimental Protocol:

-

Step 1: Condensation. To a solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously. Add ethyl 2,3-dibromopropionate (1.1 eq) dropwise at room temperature.[10]

-

Step 2: Cyclization. Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC. The mechanism involves a double nucleophilic substitution, where the phenoxide ions from catechol displace the two bromine atoms to form the heterocyclic ring.

-

Step 3: Work-up and Isolation of Ester. After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic ethyl 1,4-benzodioxane-2-carboxylate.[11]

-

Step 4: Saponification. Dissolve the crude ester in an ethanol/water mixture and add sodium hydroxide (1.5 eq). Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Step 5: Acidification and Isolation of Carboxylic Acid. Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-hydrolyzed ester. Acidify the aqueous layer with cold 2N HCl to precipitate the racemic carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain (±)-1,4-Benzodioxane-2-carboxylic acid.[10]

Caption: Synthesis workflow for racemic 1,4-benzodioxane-2-carboxylic acid.

Chiral Resolution Strategies

Obtaining the single (R)-enantiomer is critical for pharmaceutical applications.[7] Two robust methods, classical chemical resolution and enzymatic kinetic resolution, are predominantly employed.

This classical method leverages the formation of diastereomeric salts with distinct physical properties, primarily solubility, allowing for their separation by fractional crystallization. The choice of the resolving agent is paramount for achieving high efficiency.

Expertise & Causality: While unsubstituted 1-phenylethylamine is ineffective, para-substituted analogs like (S)-1-(p-nitrophenyl)ethylamine are highly efficient.[12] This is because the substituted phenyl ring influences the crystal lattice packing of the resulting diastereomeric salts, creating a larger difference in solubility between the (R,S) and (S,S) salts, which is the physical basis for the separation.

Experimental Protocol:

-

Salt Formation: Dissolve racemic 1,4-benzodioxane-2-carboxylic acid (1.0 eq) in a minimal amount of a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (S)-1-(p-methylphenyl)ethylamine (0.5 eq), in the same solvent.

-

Crystallization: Add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C to induce crystallization of the less soluble diastereomeric salt.[12]

-

Isolation: Collect the crystals by filtration. The solid will be enriched in one diastereomer (e.g., the salt of (R)-acid with the (S)-amine). The mother liquor will be enriched in the other.

-

Liberation of the Free Acid: Suspend the isolated salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and breaks the ionic bond, precipitating the enantiomerically enriched carboxylic acid. The chiral amine remains in the aqueous phase as its hydrochloride salt and can be recovered.

-

Purity Check: The enantiomeric excess (e.e.) of the obtained acid must be determined using a validated chiral HPLC method.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Biocatalysis offers a highly selective and environmentally benign alternative. Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis or esterification) on one enantiomer of a racemic mixture at a much higher rate than the other.

Expertise & Causality: Candida antarctica Lipase B (CALB) is a workhorse enzyme for these resolutions due to its broad substrate scope and high stereoselectivity.[13] The resolution of the racemic methyl ester of 1,4-benzodioxane-2-carboxylic acid is particularly effective. CALB preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the desired (R)-ester unreacted and thus enantiomerically enriched.[7][13] The efficiency (expressed by the enantiomeric ratio, E) is a measure of the enzyme's ability to differentiate between the two enantiomers.

Experimental Protocol:

-

Substrate Preparation: Synthesize the racemic methyl or ethyl ester of 1,4-benzodioxane-2-carboxylic acid as described in section 2.1.

-

Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer solution, often with a co-solvent like n-butanol to improve solubility. Add the lipase (e.g., immobilized CALB, Novozym 435).[13]

-

Monitoring: Stir the reaction at a controlled temperature (e.g., 30°C). The reaction is monitored by chiral HPLC, tracking the disappearance of the starting esters and the appearance of the hydrolyzed acid.[13]

-

Optimal Conversion: The reaction is stopped at or near 50% conversion. This is a critical control point: allowing the reaction to proceed further will result in the hydrolysis of the less-preferred (R)-ester, thereby decreasing the enantiomeric excess of the remaining substrate.

-

Separation and Isolation: Once stopped, the enzyme is filtered off. The mixture is then separated. The desired (R)-ester can be extracted with an organic solvent. The (S)-acid will remain in the aqueous phase as its carboxylate salt.

-

Hydrolysis of (R)-Ester: The recovered, enantiomerically pure (R)-ester is then saponified using standard conditions (NaOH, H₂O/EtOH) to yield the final (R)-1,4-Benzodioxane-2-carboxylic acid.[11]

| Parameter | Value | Source |

| Enzyme | Engineered Candida antarctica Lipase B (A225F/T103A mutant) | [13] |

| Substrate | (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester | [13] |

| Conditions | 30 °C, 20% n-butanol co-solvent | [13] |

| Result at 50% conv. | >97% e.e. for remaining (R)-ester | [13] |

| Enantiomeric Ratio (E) | 278 | [13] |

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic techniques provides a complete picture.

| Technique | Characteristic Signal/Feature | Rationale |

| FT-IR | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1710 cm⁻¹), C-O stretches (1150-1250 cm⁻¹) | Confirms the presence of the carboxylic acid dimer and the ether linkages of the dioxane ring.[10][14] |

| ¹H NMR | 10-12 ppm (s, broad, 1H): Carboxylic acid proton (-COOH). 6.8-7.0 ppm (m, 4H): Aromatic protons. ~5.1 ppm (dd, 1H): Methine proton (H2). ~4.5 ppm (m, 2H): Methylene protons (H3). | Provides a map of the proton environment. The downfield shift of the COOH proton is highly characteristic.[10][15] |

| ¹³C NMR | 160-185 ppm: Carboxyl carbon (-COOH). 140-145 ppm: Aromatic carbons attached to oxygen. 115-125 ppm: Other aromatic carbons. 60-75 ppm: Aliphatic carbons of the dioxane ring. | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.[14] |

| Mass Spec. | M⁺ at m/z = 180: Molecular ion peak. Fragments: Loss of -OH (m/z 163), loss of -COOH (m/z 135). | Confirms the molecular weight and provides structural information through predictable fragmentation patterns.[15] |

| Chiral HPLC | Baseline separation of (R) and (S) enantiomers. | The definitive method for quantifying enantiomeric purity (e.g., >99% e.e.), validating the success of the resolution.[11] |

Chemical Reactivity and Derivatization

The primary site of reactivity is the carboxylic acid functional group, which serves as a handle for a wide range of transformations essential for drug development.

Key Transformations:

-

Amide Formation: This is arguably the most important reaction for this scaffold in medicinal chemistry. The acid is typically first converted to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine to form a stable amide bond.[10] This pathway is used to couple the benzodioxane moiety to other fragments, as seen in the synthesis of Doxazosin analogs.

-

Esterification: Standard Fischer esterification (acid + alcohol with catalytic H₂SO₄) or reaction with alkyl halides under basic conditions can form various esters. As noted, esters are key intermediates for enzymatic resolutions.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-(2,3-dihydro-1,4-benzodioxin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This opens up another avenue for derivatization.

Caption: Key reaction pathways for (R)-1,4-benzodioxane-2-carboxylic acid.

Applications in Research and Drug Development

The value of (R)-1,4-benzodioxane-2-carboxylic acid lies in its role as a chiral building block for synthesizing complex, biologically active molecules.[12][16] Its rigid framework correctly orients substituents for optimal interaction with protein binding sites.

-

α-Adrenergic Receptor Antagonists: The most prominent application is in the synthesis of Doxazosin and related quinazoline-containing compounds. The benzodioxane moiety is crucial for high-affinity binding to α1-adrenoceptors.[6]

-

Anticancer and Anti-inflammatory Agents: Derivatives have shown significant potential in medicinal chemistry. By creating libraries of amides and other derivatives, researchers have developed compounds with anti-inflammatory, anticancer, and antimicrobial properties.[6][16][17] The benzodioxane core is often used to mimic the orientation of natural ligands or to add structural rigidity to a lead compound.

-

Agrochemicals: The scaffold is also utilized in the development of novel herbicides and fungicides, where its interaction with plant biochemical pathways can be exploited.[16]

Conclusion

(R)-1,4-Benzodioxane-2-carboxylic acid is far more than a simple chemical intermediate; it is a high-value, enabling tool for the modern medicinal chemist and drug development professional. Its well-defined physicochemical properties, coupled with robust and scalable protocols for its enantioselective synthesis, make it an accessible and reliable chiral building block. A thorough understanding of its synthesis, resolution, characterization, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics and other advanced chemical products. The continued exploration of derivatives based on this scaffold ensures that 1,4-benzodioxane will remain an evergreen and versatile player in the field of medicinal chemistry.[2]

References

-

(R)-1,4-Benzodioxane-2-carboxylic acid | CAS 70918-53-5. LookChem. [Link]

-

(R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062. PubChem. [Link]

-

Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]

-

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

-

(R)-1,4-benzodioxane-2-carboxylic acid. Stenutz. [Link]

-

Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. [Link]

-

Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry. [Link]

-

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]

-

Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal. [Link]

-

How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Università degli Studi di Milano. [Link]

-

Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]

- 5. (R)-1,4-Benzodioxane-2-carboxylic acid | 70918-53-5 [chemicalbook.com]

- 6. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]

- 8. (R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 70918-53-5 CAS MSDS ((R)-1,4-Benzodioxane-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. eurjchem.com [eurjchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 16. chemimpex.com [chemimpex.com]

- 17. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

An In-Depth Technical Guide to the Physical Properties of (R)-1,4-Benzodioxane-2-carboxylic acid

Introduction

(R)-1,4-Benzodioxane-2-carboxylic acid is a chiral molecule of significant interest in medicinal and synthetic organic chemistry. As a chiral synthon, it serves as a crucial building block in the asymmetric synthesis of various pharmaceutical agents, most notably as an intermediate for drugs like Doxazosin mesylate, used in treating benign prostatic hyperplasia.[1][2] The absolute configuration at the C2 stereocenter profoundly influences the biological activity of its derivatives, making a thorough understanding of the physical properties of the enantiomerically pure (R)-form essential for researchers in drug development and process chemistry.[3] This guide provides a detailed examination of the key physical and chemical properties of this compound, offering field-proven insights into their determination and significance.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step in any scientific investigation. The following identifiers and structural representations are used for (R)-1,4-Benzodioxane-2-carboxylic acid.

-

IUPAC Name : (2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid[4]

-

Synonyms : (R)-2,3-Dihydro-benzo[1][3]dioxine-2-carboxylic acid, (R)-(+)-1,4-Benzodioxan-2-carboxylic acid[1]

-

Molecular Formula : C₉H₈O₄[4]

-

Molecular Weight : 180.16 g/mol [4]

-

Canonical SMILES : C1C(=O)O[4]

-

InChIKey : HMBHAQMOBKLWRX-MRVPVSSYSA-N[4]

The molecule features a benzene ring fused to a dioxane ring, with a carboxylic acid group attached to the chiral center at the second position of the dioxane ring. This structure imparts a rigid conformation and specific stereochemical properties that are leveraged in asymmetric synthesis.

Core Physical and Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, purification, and formulation. These properties are summarized in the table below, followed by a detailed discussion.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 96-99 °C | [1][6] |

| Boiling Point | 347.2 °C at 760 mmHg | [1][6] |

| Density | 1.379 g/cm³ | [1][6] |

| pKa (Predicted) | 2.69 ± 0.20 | [1][6] |

| LogP (XLogP3) | 1.4 | [4][7] |

| Specific Optical Rotation | +63.0° | [1] |

Melting Point

The melting point of a crystalline solid is a robust indicator of purity. For (R)-1,4-Benzodioxane-2-carboxylic acid, the reported melting point is in the range of 96-99 °C .[1][6] A sharp melting range within these values typically signifies high purity. Broadening or depression of this range can indicate the presence of impurities, including the corresponding (S)-enantiomer. It is noteworthy that the racemic mixture (CAS 3663-80-7) exhibits a higher melting point of 124-128 °C, indicating that the racemate forms a more stable crystal lattice (a racemic compound) than the pure enantiomer.[4]

-

Causality in Measurement : The choice of a slow heating rate (e.g., 1-2 °C/min) during melting point determination is crucial to ensure thermal equilibrium between the sample and the heating block, preventing an artificially elevated reading.

Boiling Point and Density

The boiling point is reported as 347.2 °C at atmospheric pressure (760 mmHg) , with a density of 1.379 g/cm³ .[1][6] The high boiling point is characteristic of a molecule with a significant molecular weight, polarity due to the carboxylic acid and ether groups, and the potential for intermolecular hydrogen bonding. These values are primarily used in process safety assessments and in designing distillation-based purification schemes, although the compound's thermal stability at such high temperatures would be a concern.

Acidity (pKa)

The predicted pKa of 2.69 ± 0.20 indicates that (R)-1,4-Benzodioxane-2-carboxylic acid is a relatively strong organic acid.[1][6] This acidity is a direct consequence of the electron-withdrawing inductive effect of the adjacent ether oxygen atoms, which stabilizes the carboxylate anion formed upon deprotonation. This property is fundamental to its chemical reactivity and dictates the pH conditions required for extractions, salt formation for purification (e.g., diastereomeric salt resolution), and its behavior in biological systems.

Lipophilicity (LogP)

The partition coefficient, expressed as XLogP3, is 1.4 .[4][7] This value suggests a moderate lipophilicity, indicating that the molecule has a balanced solubility between aqueous and organic phases. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. For laboratory applications, this LogP value guides the selection of appropriate solvent systems for chromatography and liquid-liquid extractions.

Chiroptical Properties: The Signature of Chirality

As a chiral molecule, the most definitive physical property of (R)-1,4-Benzodioxane-2-carboxylic acid is its interaction with plane-polarized light.

Specific Optical Rotation

The specific rotation ([α]) is a standardized measure of a compound's ability to rotate plane-polarized light. For (R)-1,4-Benzodioxane-2-carboxylic acid, the value has been reported as:

[α]D25 = +63.0° (concentration and solvent not specified) [1]

The positive sign (+) indicates that it is dextrorotatory , meaning it rotates plane-polarized light to the right (clockwise). Its enantiomer, (S)-1,4-Benzodioxane-2-carboxylic acid, would be expected to have a specific rotation of -63.0° under identical conditions.[1] This property is the cornerstone for confirming the absolute configuration and determining the enantiomeric purity of a sample.

// Nodes A [label="Chiral Molecule\n((R)-1,4-Benzodioxane-2-carboxylic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Interaction with\nPlane-Polarized Light", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Rotation of Light", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Dextrorotatory (+)\nClockwise Rotation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; E [label="Levorotatory (-)\nCounter-Clockwise Rotation", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; F [label="(S)-Enantiomer\n(Mirror Image)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Measured by Polarimetry"]; B -> C; C -> D [label="Observed for (R)-form"]; F -> B; B -> E [label="Observed for (S)-form"]; } END_DOT Caption: Logical diagram of chiroptical properties.

Experimental Protocols

The trustworthiness of physical property data relies on standardized, reproducible experimental methods.

Protocol 1: Determination of Melting Point (Thiele Tube Method)

This method provides a reliable means of determining the melting point range of a crystalline solid.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry (R)-1,4-Benzodioxane-2-carboxylic acid sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube with a microburner. The design of the tube ensures uniform heating via convection currents.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 2 °C).

Protocol 2: Measurement of Specific Optical Rotation

This protocol outlines the procedure for using a polarimeter to determine the enantiomeric purity and confirm the configuration.

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg, denoted as m) and dissolve it in a precise volume of a suitable spectroscopic-grade solvent (e.g., 10.0 mL of chloroform, denoted as V). This gives a concentration c = m / V in g/mL.

-

Instrument Calibration: Calibrate the polarimeter to zero using a blank cell filled with the pure solvent.

-

Sample Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Data Acquisition: Measure the observed rotation, αobs, in degrees. The value will be positive for the (R)-enantiomer.

-

Calculation: Calculate the specific rotation using the formula: [α]Tλ = αobs / (c × l) Where λ is the wavelength of light (typically the Sodium D-line, 589 nm) and T is the temperature (e.g., 25 °C).

-

Enantiomeric Excess (ee) Calculation: Compare the measured specific rotation to the literature value for the pure enantiomer ([α]pure = +63.0°) to calculate the enantiomeric excess: % ee = ([α]measured / [α]pure) × 100

// Nodes prep [label="1. Prepare Solution\n(Accurate mass 'm' in volume 'V')", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cal [label="2. Calibrate Polarimeter\n(Solvent Blank)", fillcolor="#FBBC05", fontcolor="#202124"]; meas [label="3. Measure Sample\n(Observed Rotation α_obs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="4. Calculate Specific Rotation\n[α] = α_obs / (c × l)", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="5. Report Result\n[α] with T, λ, solvent", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> cal [style=dashed]; cal -> meas; meas -> calc; calc -> report; } END_DOT Caption: Standard workflow for polarimetry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (R)-1,4-Benzodioxane-2-carboxylic acid is associated with the following hazards:

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H335 : May cause respiratory irritation.[4]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool (2-8°C), dry place.[1][6]

References

-

(R)-1,4-Benzodioxane-2-carboxylic acid Chemical Properties. LookChem. [Link]

-

(R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062. PubChem. [Link]

-

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]

-

(R)-1,4-benzodioxane-2-carboxylic acid. Stenutz. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450. PubChem. [Link]

-

Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. National Institutes of Health (NIH). [Link]

-

How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

-

From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes via Dichloroamine. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Semantic Scholar. [Link]

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]

-

5.4: Optical Activity. Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

Sources

- 1. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1,4-benzodioxane-2-carboxylic acid [stenutz.eu]

- 5. air.unimi.it [air.unimi.it]

- 6. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (R)-1,4-Benzodioxane-2-carboxylic acid (CAS: 70918-53-5)

Foreword: The Significance of Chirality in Modern Drug Design

In the landscape of contemporary drug discovery and development, the principle of chirality is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have necessitated the development of stereochemically pure active pharmaceutical ingredients (APIs). (R)-1,4-Benzodioxane-2-carboxylic acid, a key chiral synthon, exemplifies the practical application of this principle. Its unique structural architecture has established it as an indispensable building block in the synthesis of a range of therapeutic agents. This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental properties to its synthesis and critical role in medicinal chemistry.

Core Molecular Characteristics

(R)-1,4-Benzodioxane-2-carboxylic acid is a white crystalline powder.[1][2] Its molecular structure features a 1,4-benzodioxane ring system with a carboxylic acid group at the 2-position, which is a chiral center. This chirality is the defining feature that dictates its utility in asymmetric synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 70918-53-5 | [1][3] |

| Molecular Formula | C₉H₈O₄ | [1][3] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| Melting Point | 96-99 °C | [1] |

| Boiling Point | 347.2 °C at 760 mmHg | [1] |

| Flash Point | 145.4 °C | [1] |

Diagram 1: Chemical Structure and Key Identifiers

A depiction of the chemical structure of (R)-1,4-Benzodioxane-2-carboxylic acid.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-1,4-Benzodioxane-2-carboxylic acid is a critical step in its application. Typically, this is achieved through the resolution of a racemic mixture of 1,4-benzodioxane-2-carboxylic acid. Two predominant strategies are employed: diastereoselective crystallization and enzymatic kinetic resolution.

Diastereoselective Crystallization

This classical resolution technique relies on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation.[4] The racemic acid is reacted with a chiral resolving agent, typically a chiral amine, to form a mixture of diastereomeric salts.

Diagram 2: Workflow of Diastereoselective Crystallization

Enzymatic resolution of the corresponding ester to yield the (R)-acid.

Experimental Protocol: Enzymatic Kinetic Resolution of the Methyl Ester

-

Substrate Preparation: Prepare a solution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester in a suitable buffer and co-solvent system (e.g., with n-butanol). [5]2. Enzyme Addition: Add an engineered Candida antarctica lipase B (e.g., mutant A225F/T103A) to the reaction mixture. [5]3. Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with agitation. [5]4. Reaction Monitoring: Monitor the progress of the reaction and the enantiomeric excess (e.e.) of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC). [5]5. Work-up and Isolation: Once the desired conversion is reached (typically around 50%), stop the reaction and separate the product, (R)-1,4-benzodioxane-2-carboxylic acid, from the unreacted (S)-ester using standard extraction and purification techniques.

Applications in Drug Development: A Versatile Chiral Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. [6]7-1,4-Benzodioxane-2-carboxylic acid serves as a crucial chiral building block for the synthesis of these therapeutic agents, where the specific stereochemistry at the C2 position is often critical for biological activity. [5]

Synthesis of Doxazosin

One of the most prominent applications of (R)-1,4-Benzodioxane-2-carboxylic acid is as a key intermediate in the synthesis of Doxazosin. [1][2]Doxazosin is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. [8][9] Diagram 4: Role in Doxazosin Synthesis

Simplified synthetic pathway from the (R)-acid to Doxazosin.

A Scaffold for Diverse Biological Targets

The 1,4-benzodioxane framework is a versatile template for designing molecules with a wide range of bioactivities. [7]Derivatives of 1,4-benzodioxane have been investigated as:

-

α- and β-adrenergic blocking agents: These compounds have shown potential for treating hypertension. [5]* Serotonin receptor modulators: Some derivatives exhibit affinity for serotonin receptors, suggesting applications in treating conditions like schizophrenia and depression. [5][10]* Anticancer and Anti-inflammatory agents: The benzodioxane scaffold has been incorporated into molecules with demonstrated anticancer and anti-inflammatory properties. [8][9]* Antimicrobial agents: Certain derivatives have shown promising antimicrobial activity. [11] The availability of enantiomerically pure (R)-1,4-Benzodioxane-2-carboxylic acid allows for the stereoselective synthesis of these derivatives, enabling the exploration of structure-activity relationships and the optimization of therapeutic efficacy and safety profiles.

Conclusion and Future Perspectives

(R)-1,4-Benzodioxane-2-carboxylic acid stands as a testament to the importance of chiral building blocks in modern pharmaceutical development. Its efficient synthesis through robust resolution techniques provides access to a key structural motif present in a variety of therapeutic agents. As our understanding of the stereochemical requirements for drug-receptor interactions continues to grow, the demand for enantiopure synthons like (R)-1,4-Benzodioxane-2-carboxylic acid is poised to increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes and expanding the application of this versatile scaffold to novel biological targets.

References

-

LookChem. (n.d.). Cas 70918-53-5, (R)-1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]

-

Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66-71. Retrieved from [Link]

-

Bolchi, C., et al. (2005). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 16(15), 2579-2584. Retrieved from [Link]

-

Anwar, M. U., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1301, 137351. Retrieved from [Link]

-

AA Blocks. (n.d.). (R)-1,4-Benzodioxane-2-Carboxylic Acid. Retrieved from [Link]

-

Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19353-19360. Retrieved from [Link]

-

Kumar, A., et al. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 196-201. Retrieved from [Link]

-

Bolchi, C., et al. (2015). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. Retrieved from [Link]

-

Taneja, S. C., et al. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Retrieved from [Link]

-

Pallavicini, M., et al. (2018). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2018(4), M1020. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. Retrieved from [Link]

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

-

Chapleo, C. B., et al. (1983). alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry, 26(6), 823-831. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. (R)-1,4-Benzodioxane-2-carboxylic acid | 70918-53-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 10. alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurjchem.com [eurjchem.com]

molecular structure of (R)-1,4-Benzodioxane-2-carboxylic acid

An In-Depth Technical Guide to the Molecular Structure of (R)-1,4-Benzodioxane-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular structure, stereochemistry, and spectroscopic profile of (R)-1,4-Benzodioxane-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights for the characterization and application of this critical chiral building block.

Introduction: A Cornerstone Chiral Synthon

(R)-1,4-Benzodioxane-2-carboxylic acid is a heterocyclic organic compound featuring a benzodioxane core. It is not merely another laboratory chemical; it is a high-value chiral synthon, a foundational component in the stereospecific synthesis of complex organic molecules.[1] Its rigid, well-defined three-dimensional structure makes it an invaluable starting material in the pharmaceutical industry.

The primary significance of this molecule lies in its application as a key intermediate for synthesizing various therapeutic agents. Notably, its enantiomer is a precursor to drugs such as Doxazosin, an α-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.[1][2] The absolute configuration at the C2 position of the dioxane ring is paramount, as different enantiomers can exhibit vastly different pharmacological activities.[3] This guide focuses specifically on the (R)-enantiomer, providing the technical foundation required for its unambiguous identification and utilization.

Key Molecular Identifiers:

Molecular Architecture and Stereochemical Integrity

The structure of (R)-1,4-Benzodioxane-2-carboxylic acid is characterized by the fusion of a benzene ring with a 1,4-dioxane ring. This bicyclic system is substituted at the second position of the dioxane ring with a carboxylic acid group.

The critical feature of this molecule is the chiral center at the C2 carbon, which is bonded to an oxygen atom, the C3 carbon of the dioxane ring, a hydrogen atom, and the carboxyl group. This specific spatial arrangement gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The "(R)" designation, from the Latin rectus (right), denotes the specific counter-clockwise priority of the substituents around this chiral center according to the Cahn-Ingold-Prelog convention. This stereochemical purity is the very source of its value in asymmetric synthesis, where maintaining enantiomeric integrity is crucial for the target molecule's efficacy and safety.[1][7]

Caption: 2D structure of (R)-1,4-Benzodioxane-2-carboxylic acid.

Physicochemical Data

The physical and chemical properties of a compound are fundamental to its handling, purification, and reaction scalability. The data below provides a quantitative profile for (R)-1,4-Benzodioxane-2-carboxylic acid.

| Property | Value | Source |

| Melting Point | 96-99 °C | [1][8] |

| Boiling Point | 347.2 °C at 760 mmHg | [1] |

| Density | 1.379 g/cm³ | [1] |

| pKa | 2.69 ± 0.20 (Predicted) | [1] |

| Appearance | White crystalline powder | [1] |

Spectroscopic Fingerprinting: A Multi-Technique Approach

Unambiguous structural confirmation is non-negotiable in pharmaceutical development. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule. The causality behind the expected spectral features is explained below.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For a carboxylic acid, the spectrum is dominated by the highly characteristic absorptions of the -COOH group.

-

O-H Stretch: A very broad and prominent absorption band is expected in the 2500-3300 cm⁻¹ region.[9] This broadening is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational states. This band often overlaps with the sharper C-H stretching peaks.[10]

-

C=O Stretch: A strong, sharp absorption band appears between 1690-1760 cm⁻¹.[10][11] For hydrogen-bonded dimers, which are common for carboxylic acids in the solid state, this peak typically appears around 1710 cm⁻¹.[12] Conjugation with the adjacent oxygen atom can influence this frequency.

-

C-O Stretch: This appears in the 1210-1320 cm⁻¹ region.[10]

-

Ether C-O Stretch: The C-O-C ether linkages of the dioxane ring will also produce characteristic stretching bands, typically in the 1150-1085 cm⁻¹ range. A reported value for a similar 1,4-benzodioxane structure is 1153 cm⁻¹.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework.

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often around 12 δ.[12] Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between 6.8-7.0 δ.[13] Their specific shifts and coupling patterns depend on the electronic environment.

-

Dioxane Ring Protons:

-

C2-H: The single proton at the chiral center is adjacent to an oxygen atom and the carboxyl group, making it deshielded. It is expected to appear as a multiplet (a triplet or doublet of doublets) around 5.1 δ.[13]

-

C3-H₂: The two protons on the C3 carbon are diastereotopic. They will appear as distinct signals, likely as complex multiplets (doublet of doublets), in the range of 4.3-4.6 δ.[13]

-

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid is significantly deshielded and appears in the 165-185 δ range.[12]

-

Aromatic Carbons: The carbons of the benzene ring will resonate between ~115-145 δ.

-

Dioxane Ring Carbons: The sp³ hybridized carbons of the dioxane ring (C2 and C3) are shielded by the adjacent oxygen atoms and are expected to appear in the 60-75 δ region.[14][15]

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion Peak [M]⁺: The primary peak should correspond to the molecular weight of the compound (180.16 g/mol ).

-

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF allow for the determination of the exact mass to several decimal places (e.g., calculated C₉H₈O₄ = 180.0423).[5] This provides an unambiguous confirmation of the elemental formula, a cornerstone of structural validation.[14][15]

-

Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The fragmentation of the benzodioxane ring can also produce characteristic ions.

Synthesis and Core Applications

Synthetic Strategy

A prevalent method for synthesizing the 1,4-benzodioxane-2-carboxylic acid scaffold involves a Williamson ether synthesis-type reaction. The process generally starts with catechol, which is reacted with a three-carbon electrophile.

A well-documented synthesis involves the condensation of catechol with ethyl 2,3-dibromopropionate in the presence of a weak base like potassium carbonate, followed by the saponification (hydrolysis) of the resulting ester to yield the carboxylic acid.[13][16]

Caption: General synthetic workflow for 1,4-Benzodioxane-2-carboxylic acid.

Role in Drug Development

The 1,4-benzodioxane framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[7][17][18] Its derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and α-adrenergic blocking properties.[14] Enantiomerically pure derivatives of 1,4-benzodioxane-2-carboxylic acid are crucial intermediates in synthesizing these therapeutically active compounds.[7] The molecule's rigid conformation helps in presenting substituents to biological targets in a precise orientation, which is key for potent and selective drug action.

Self-Validating Experimental Protocols

The following protocols describe standardized methodologies for acquiring the spectroscopic data discussed. These systems are designed to be self-validating, ensuring data integrity and reproducibility.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To obtain the vibrational spectrum of the solid-state sample.

-

Methodology:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of (R)-1,4-Benzodioxane-2-carboxylic acid with ~100 mg of dry, FT-IR grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Validation Check:

-

Confirm the presence of a very broad O-H band from ~2500-3300 cm⁻¹.

-

Verify a strong, sharp C=O absorption peak around 1710 cm⁻¹.

-

Ensure characteristic C-O ether and aromatic C-H peaks are present.

-

Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm is standard. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

-

Validation Check:

-

¹H NMR: Look for a broad singlet >10 δ (COOH), aromatic signals ~6.8-7.0 δ, and three distinct multiplets for the dioxane ring protons. Integration should match the number of protons in each environment.

-

¹³C NMR: Confirm the presence of the carbonyl peak >165 δ and the correct number of aromatic and aliphatic carbons.

-

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition by obtaining the exact molecular mass.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Validation Check:

-

The measured m/z value for the [M-H]⁻ ion should match the theoretical exact mass for C₉H₇O₄⁻ (179.0344) within a narrow tolerance (typically < 5 ppm).

-

Conclusion

(R)-1,4-Benzodioxane-2-carboxylic acid is a molecule of significant structural elegance and practical importance. Its well-defined stereochemistry and rigid bicyclic framework make it an indispensable tool in modern synthetic and medicinal chemistry. A thorough understanding of its molecular structure, underpinned by a multi-faceted spectroscopic analysis as detailed in this guide, is essential for any researcher aiming to leverage its unique properties for the development of novel, high-value chemical entities. The protocols and data presented herein serve as a robust framework for the confident identification and application of this cornerstone chiral synthon.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6638–6653. [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Saeed, A., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of the Serbian Chemical Society. [Link]

-

ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. [Link]

-

Stenutz. (n.d.). (R)-1,4-benzodioxane-2-carboxylic acid. [Link]

-

European Journal of Chemistry. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 169-175. [Link]

-

Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. PubChem Compound Database. [Link]

-

LookChem. (n.d.). Cas 70918-53-5, (R)-1,4-Benzodioxane-2-carboxylic acid. [Link]

-

ResearchGate. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. [Link]

-

ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. PubChem Compound Database. [Link]

-

National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Scientific Reports. [Link]

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

ResearchGate. (2020). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. [Link]

-

PubMed. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry. [Link]

-

TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]

-

ACS Publications. (n.d.). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. [Link]

-

ResearchGate. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. [Link]

-

PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-1,4-benzodioxane-2-carboxylic acid [stenutz.eu]

- 5. (R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. eurjchem.com [eurjchem.com]

- 14. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 15. scirp.org [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. air.unimi.it [air.unimi.it]

- 18. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for (R)-1,4-Benzodioxane-2-carboxylic acid

An In-Depth Technical Guide to (R)-1,4-Benzodioxane-2-carboxylic Acid: Synthesis, Analysis, and Applications

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the 1,4-benzodioxane moiety stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds targeting a diverse array of physiological targets.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for functional groups, enabling precise interactions with biological macromolecules. The introduction of a stereocenter at the C2 position, as in 1,4-Benzodioxane-2-carboxylic acid, elevates its importance, as the absolute configuration profoundly influences pharmacological activity.[3] This guide focuses specifically on the (R)-enantiomer, a key chiral synthon used in the synthesis of several pharmaceuticals, most notably the α1-adrenoceptor antagonist, Doxazosin.[4][5]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the nomenclature, stereoselective synthesis, analytical validation, and critical applications of (R)-1,4-Benzodioxane-2-carboxylic acid.

Nomenclature and Physicochemical Properties

While commonly referred to as (R)-1,4-Benzodioxane-2-carboxylic acid, the systematic IUPAC name is (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid .[6][7] Understanding its fundamental properties is the first step in its effective application.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [6][8] |

| Molecular Weight | 180.16 g/mol | [6][8] |

| CAS Number | 70918-53-5 | [4][6] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 96-99 °C | [4][9] |

| Boiling Point | 347.2 °C at 760 mmHg | [4] |

| Density | 1.379 g/cm³ | [4] |

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure (R)-1,4-Benzodioxane-2-carboxylic acid is paramount for its use in pharmaceutical synthesis. The primary challenge lies in separating it from its (S)-enantiomer, as direct asymmetric synthesis can be complex. The two most effective and widely adopted strategies are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution by Diastereoselective Crystallization

This method leverages a foundational principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[10] By reacting the racemic acid with an enantiomerically pure chiral base, a mixture of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.

Causality of Experimental Choice: The selection of the chiral resolving agent is critical. While unsubstituted 1-phenylethylamine shows null efficiency, para-substituted derivatives like (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine have been shown to be highly effective.[11] This is because the substituted phenyl rings influence the crystal lattice packing of the diastereomeric salts, creating a larger difference in solubility and thus enabling a more efficient separation.

Protocol: Lipase-Catalyzed Resolution of Ethyl 1,4-Benzodioxane-2-carboxylate

-

Substrate Preparation: Dissolve racemic ethyl 1,4-benzodioxane-2-carboxylate in a suitable buffer or solvent system. Ethyl acetate can serve as both the solvent and an acylating agent in transesterification reactions. [12]2. Enzymatic Reaction: Add the lipase (e.g., Novozyme 435, an immobilized form of CALB) to the solution. Maintain a constant temperature (e.g., 28-30 °C) and agitation. [3][12]3. Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the maximum theoretical yield and enantiomeric excess for both the remaining substrate and the product.

-

Workup: Once ~50% conversion is reached, remove the enzyme by filtration.

-

Separation: Separate the unreacted (R)-ester from the (S)-acid product. This is typically achieved by an acid-base extraction, where the acidic component is extracted into an aqueous base, leaving the neutral ester in the organic layer.

-

Hydrolysis: Hydrolyze the isolated, enantiomerically pure (R)-ester using standard conditions (e.g., aqueous NaOH followed by acidification) to yield the final (R)-1,4-Benzodioxane-2-carboxylic acid.

Analytical Characterization and Quality Control

Confirming the identity and, crucially, the enantiomeric purity of the final product is a non-negotiable step in its use as a pharmaceutical intermediate.

Protocol: Enantiomeric Purity Determination by Chiral HPLC This is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The self-validating nature of this protocol lies in its ability to separate and quantify both enantiomers, providing a direct measure of purity.

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (Column): A polysaccharide-based chiral column is required. Commonly used columns include Chiralcel OD or Daicel CHIRALCEL OJ-H. [3][12]3. Mobile Phase: A mixture of a non-polar solvent and an alcohol. A typical system is a 90:10 ratio of n-hexane to isopropanol. [3]The exact ratio may be adjusted to optimize the separation (resolution) between the two enantiomer peaks.

-

Flow Rate: A standard flow rate is 1.0 mL/min. [12]5. Detection: UV detection at a wavelength where the compound absorbs strongly, such as 220 nm or 254 nm. [3][12]6. Analysis: Inject a solution of the sample. The (R) and (S) enantiomers will have different retention times. The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Applications in Drug Development and Medicinal Chemistry

The utility of (R)-1,4-Benzodioxane-2-carboxylic acid is defined by its role as a versatile chiral building block. The 1,4-benzodioxane scaffold itself is found in numerous compounds with affinities for α-adrenergic and serotonin receptors. [2][13]

-

Key Synthon for Doxazosin: The most prominent application of (R)-1,4-Benzodioxane-2-carboxylic acid is as a crucial intermediate in the synthesis of Doxazosin. [4][5]Doxazosin is an α₁-adrenergic blocker used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia (BPH). [14]The specific (R)-stereochemistry is essential for its therapeutic activity.

-

Foundation for Novel Therapeutics: The 1,4-benzodioxane nucleus is a template for designing ligands with high affinity for various receptors. Research has shown that derivatives can act as selective antagonists for different α₁-adrenoreceptor subtypes (α₁ₐ, α₁ₑ, α₁ₔ) and as potent agonists for 5-HT₁ₐ serotonin receptors, which are targets for antidepressant and neuroprotective agents. [13]* Anticancer and Antibacterial Research: The versatility of the scaffold extends to other therapeutic areas. Benzodioxane derivatives have been investigated as potential antitumor agents, showing cytotoxic effects in prostate cancer cell lines. [13]Furthermore, novel benzodioxane-benzamide compounds have been developed as potent inhibitors of the FtsZ protein, a key target for developing antibiotics against multidrug-resistant bacteria like MRSA. [15]

Conclusion

(R)-1,4-Benzodioxane-2-carboxylic acid is more than just a chemical intermediate; it is a high-value chiral building block that grants access to a class of pharmacologically significant molecules. Its importance is underscored by the critical need for robust, scalable, and verifiable methods for its stereoselective synthesis and analysis. A thorough understanding of classical and enzymatic resolution techniques, coupled with rigorous analytical quality control via chiral HPLC, ensures the production of enantiomerically pure material suitable for pharmaceutical development. As research continues to uncover the vast potential of the 1,4-benzodioxane scaffold, the demand for its chiral derivatives, particularly the (R)-acid, will undoubtedly grow, cementing its role in the future of medicinal chemistry.

References

-

Kasture, S.M. et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27, 66–71. [Link]

-

PubChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bolchi, C. et al. (2005). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 16(12), 2187-2191. [Link]

-

Wang, Y. et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13, 19895-19902. [Link]

-

PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]

-

Koo, J. et al. (1953). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of the American Chemical Society, 75(8), 1883–1885. [Link]

-

Bolchi, C. et al. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. Retrieved from [Link]

-

Stenutz, R. (n.d.). (R)-1,4-benzodioxane-2-carboxylic acid. Glycosciences.de. Retrieved from [Link]

-

Taneja, S.C. et al. (2007). Chemistry and Pharmacology of Benzodioxanes. Trade Science Inc. Retrieved from [Link]

-

Bavo, F. et al. (2022). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2022(3), M1442. [Link]

-

Bolchi, C. et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

Quaglia, W. et al. (2006). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 49(10), 3026–3035. [Link]

-

LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Material Science Innovations: The Role of Benzodioxane Derivatives. Retrieved from [Link]

-

Boateng, S.Y. et al. (2020). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 10(2). [Link]

-

Bavo, F. et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(11), 3376. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 70918-53-5,(R)-1,4-Benzodioxane-2-carboxylic acid | lookchem [lookchem.com]

- 5. (R)-1,4-Benzodioxane-2-carboxylic acid | 70918-53-5 [chemicalbook.com]

- 6. (R)-1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 687062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. (R)-1,4-benzodioxane-2-carboxylic acid [stenutz.eu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 15. mdpi.com [mdpi.com]

The Strategic Synthesis of Enantiomerically Pure 1,4-Benzodioxane Derivatives: An In-depth Technical Guide

Foreword: The Significance of Chirality in 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] These compounds have demonstrated potential as antihypertensive, antidepressant, and anticancer agents.[3][4] A critical determinant of their pharmacological efficacy and safety profile is the absolute stereochemistry of the molecule, particularly at the C2 position of the dioxane ring.[3][4] The synthesis of enantiomerically pure 1,4-benzodioxane derivatives is, therefore, a paramount objective for researchers in drug discovery and development. This guide provides an in-depth exploration of the key modern strategies for achieving high enantiopurity in this important class of molecules, focusing on the underlying principles and practical execution of these synthetic routes.

Asymmetric Hydrogenation: A Powerful and Versatile Approach

Asymmetric hydrogenation has emerged as a highly efficient and atom-economical method for the synthesis of chiral 1,4-benzodioxanes. The direct reduction of a prochiral 1,4-benzodioxine precursor offers a streamlined route to the desired enantiomerically enriched product.

Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted-1,4-Benzodioxines

A particularly successful strategy involves the use of Iridium-based catalysts bearing chiral ligands. A versatile catalyst system comprising of [Ir(cod)Cl]2 and a chiral phosphine ligand, such as the BIDIME-dimer, has demonstrated exceptional enantioselectivity for a broad range of 2-substituted-1,4-benzodioxines.[1][5] This system is effective for substrates bearing alkyl, aryl, and heteroaryl substituents at the 2-position, consistently delivering high enantiomeric ratios, often exceeding 99:1.[1][5]

Causality Behind Experimental Choices: The choice of an Iridium catalyst is predicated on its ability to activate molecular hydrogen and catalyze the hydrogenation of unfunctionalized alkenes with high efficiency. The chiral BIDIME-dimer ligand creates a chiral pocket around the metal center, which effectively differentiates between the two prochiral faces of the incoming 1,4-benzodioxine substrate. The use of acetic acid as an additive is often crucial, as it participates in the protonation step of the catalytic cycle, which has been identified as the enantioselectivity-determining step through DFT calculations.[5][6]

Mechanistic Insights

Computational studies suggest that the Iridium-catalyzed asymmetric hydrogenation of 2-substituted-1,4-benzodioxines proceeds via an outer-sphere protonation mechanism.[5][6] The catalytic cycle is believed to involve an Ir(III)/Ir(V) pathway.[5] The key to enantioselectivity lies in the facial bias imposed by the chiral ligand during the protonation of the iridium-coordinated alkene.[5][6]